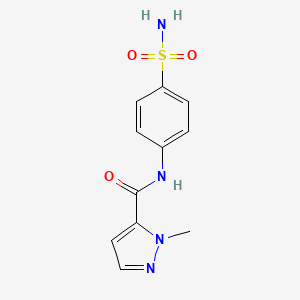
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine, also known as CPEP, is an organic compound that has been studied for its potential applications in pharmaceutical and medical research. CPEP is a heterocyclic compound that is composed of a pyridine ring, a cyclopentane ring, and an ethoxy group. It is a novel compound that has not been widely studied, but its properties and potential applications have been explored in recent years.
Wissenschaftliche Forschungsanwendungen
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential applications in drug discovery and development. Its properties, such as its low toxicity, have made it an attractive candidate for drug development. It has been studied for its potential to inhibit the production of certain enzymes and proteins, which could be useful in the development of drugs that target specific diseases. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential to reduce inflammation and pain, and to act as an antioxidant.
Wirkmechanismus
The exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine is not yet understood. However, it is believed that 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine interacts with certain enzymes and proteins in the body, leading to a decrease in the production of certain molecules that can cause inflammation and pain. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine may act as an antioxidant, reducing the levels of free radicals in the body.
Biochemical and Physiological Effects
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential effects on biochemical and physiological processes. In animal models, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to reduce inflammation and pain, and to reduce the levels of free radicals in the body. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to inhibit the production of certain enzymes and proteins, which could be useful in the development of drugs that target specific diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has several advantages for use in laboratory experiments. It is a relatively low-toxicity compound, making it safe to use in laboratory settings. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to interact with certain enzymes and proteins in the body, making it an attractive candidate for drug development. However, there are some limitations to using 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine in laboratory experiments. For example, the exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine is not yet understood, making it difficult to accurately predict its effects in different contexts.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine. Further research is needed to understand the exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine and to explore its potential applications in drug development. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine could be studied for its potential effects on other biochemical and physiological processes, such as cancer and cardiovascular disease. Finally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine could be studied for its potential to act as an antioxidant, reducing the levels of free radicals in the body.
Synthesemethoden
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine can be synthesized using a variety of methods. One of the most common methods is the condensation reaction between 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic acid, which is catalyzed by a base. This reaction yields an intermediate that can be further reacted with piperazine to form 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine. Other methods for synthesizing 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine include the condensation of 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic anhydride and the reaction of 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic acid dichloride.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-28-19-9-7-17(8-10-19)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-5-3-4-6-18/h7-12,18H,2-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEGZSNCSMQKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6535401.png)
![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535409.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6535410.png)
![2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6535414.png)
![2,5-dimethoxy-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6535420.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B6535441.png)
![3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B6535445.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B6535459.png)

![1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535465.png)
![2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline](/img/structure/B6535475.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535494.png)